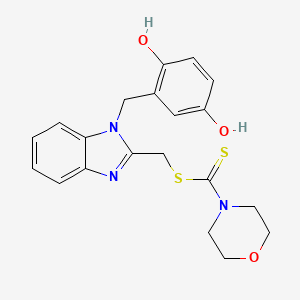
1-Naphthalenecarboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenecarboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride is a synthetic organic compound It is characterized by the presence of a naphthalene ring, a dichlorophenyl group, a morpholine ring, and a butyl ester linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenecarboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride typically involves multiple steps:
Formation of the naphthalenecarboxylic acid derivative: This can be achieved through Friedel-Crafts acylation of naphthalene.
Introduction of the dichlorophenyl group: This step may involve halogenation reactions followed by coupling reactions.
Formation of the butyl ester linkage: Esterification reactions are used to introduce the butyl ester group.
Incorporation of the morpholine ring: This can be achieved through nucleophilic substitution reactions.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form through acid-base reactions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods may be employed.
化学反応の分析
Types of Reactions
1-Naphthalenecarboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride can undergo various chemical reactions:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
1-Naphthalenecarboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride may have various scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: May be investigated for its pharmacological properties and potential therapeutic uses.
Industry: Used in the development of new materials, coatings, or chemical processes.
作用機序
The mechanism of action of 1-Naphthalenecarboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. Detailed studies are required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
1-Naphthalenecarboxylic acid derivatives: Compounds with similar naphthalene structures.
Dichlorophenyl compounds: Compounds containing dichlorophenyl groups.
Morpholine-containing compounds: Compounds with morpholine rings.
Uniqueness
1-Naphthalenecarboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical properties and biological activities compared to similar compounds.
特性
CAS番号 |
119585-18-1 |
|---|---|
分子式 |
C25H26Cl3NO3 |
分子量 |
494.8 g/mol |
IUPAC名 |
[2-(2,4-dichlorophenyl)-4-morpholin-4-ylbutyl] naphthalene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C25H25Cl2NO3.ClH/c26-20-8-9-22(24(27)16-20)19(10-11-28-12-14-30-15-13-28)17-31-25(29)23-7-3-5-18-4-1-2-6-21(18)23;/h1-9,16,19H,10-15,17H2;1H |
InChIキー |
GQECROJAFHTUGH-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCC(COC(=O)C2=CC=CC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





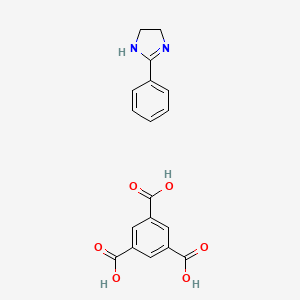
![N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride](/img/structure/B12694284.png)
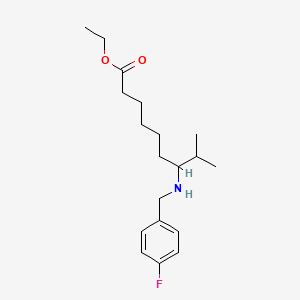

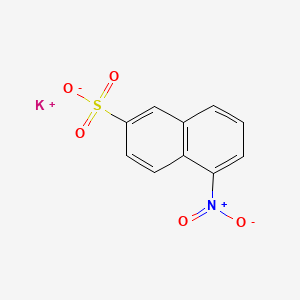
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)
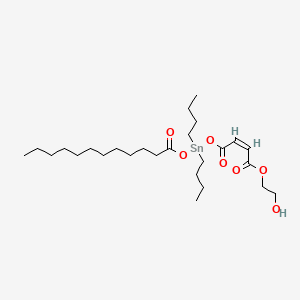

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)
